![molecular formula C7H11B B3045698 7-Bromobicyclo[4.1.0]heptane CAS No. 1121-39-7](/img/structure/B3045698.png)
7-Bromobicyclo[4.1.0]heptane
Descripción general
Descripción
7-Bromobicyclo[4.1.0]heptane is a chemical compound with the molecular formula C7H11Br . It has a molecular weight of 175.07 . The IUPAC name for this compound is (1R,6S,7r)-7-bromobicyclo [4.1.0]heptane .
Synthesis Analysis
A general procedure was developed for the synthesis of halocyclopropylgermanes. This procedure was used for the preparation of tribromo (7-bromobicyclo [4.1.0]hept-7-yl)germane . Another study showed that 7,7-dichlorobicyclo [4.1.0]heptane can react with equimolar amounts of phosphorus trichloride and anhydrous aluminum trichloride under mild conditions .Molecular Structure Analysis
The molecular structure of 7-Bromobicyclo[4.1.0]heptane was established by GLC-mass spectrometry, 1 H NMR spectroscopy, and X-ray diffraction analysis .Chemical Reactions Analysis
7,7-Dichlorobicyclo [4.1.0]heptane was shown to react with equimolar amounts of phosphorus trichloride and anhydrous aluminum trichloride under mild conditions. Two phosphonic dichlorides were formed in a 1:1 ratio upon controlled hydrolysis of the intermediate complex .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Bromobicyclo[4.1.0]heptane include a molecular weight of 175.07 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
7-Bromobicyclo[4.1.0]heptane has been involved in various chemical reactions and synthesis processes. For example, Ando, Muranaka, and Ishihara (1981) demonstrated its formation through the reaction of gem-dihalocyclopropanes with activated magnesium at low temperatures (Ando, Muranaka, & Ishihara, 1981). Similarly, another study explored the reduction of 7,7-dibromobicyclo[4.1.0]heptane using dialkyl phosphonate as a reducing agent, which effectively produced 7-bromobicyclo[4.1.0]heptane (平尾, 升永, 憲一郎, & 大城, 1987).
Structural and Mechanistic Studies
Several studies have been conducted on the structural and mechanistic aspects of 7-bromobicyclo[4.1.0]heptane. For instance, Alber and Szeimies (1994) investigated its formation as a product in a reaction involving methyllithium, suggesting it as an intermediate in a larger synthetic pathway (Alber & Szeimies, 1994). Lindsay and Reese (1965) studied its pyrolysis, observing the formation of cycloheptatriene and other intermediates (Lindsay & Reese, 1965).
Applications in Synthesis of Novel Compounds
The compound has been utilized in synthesizing novel chemical structures. For example, Malpass and White (2004) discussed the synthesis of novel epibatidine analogues using 7-substituted 2-azabicyclo[2.2.1]heptanes, in which anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane played a crucial role (Malpass & White, 2004).
Theoretical and Computational Studies
Theoretical and computational studies have also been performed on derivatives of 7-bromobicyclo[4.1.0]heptane. Davidson et al. (1995) presented a study on the thermally induced rearrangement of 7-(trans-butenylidene)bicyclo[4.1.0]heptane, offering insights into reaction mechanisms and intermediates (Davidson, Gajewski, Shook, & Cohen, 1995).
Safety and Hazards
Propiedades
IUPAC Name |
7-bromobicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-7-5-3-1-2-4-6(5)7/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOMTCQZRVQSSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340497 | |
| Record name | 7-Bromobicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1121-39-7 | |
| Record name | 7-Bromobicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




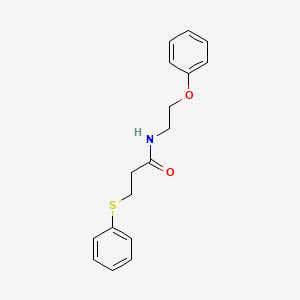
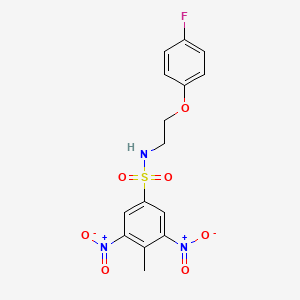
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,3-dichlorobenzenesulfonamide](/img/structure/B3045620.png)
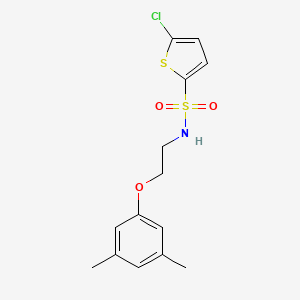
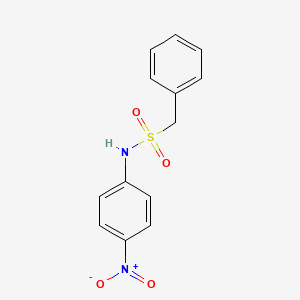
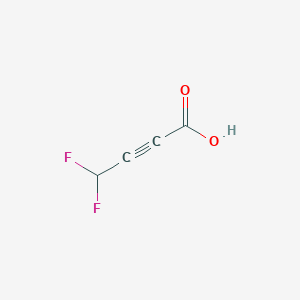
![2-(Chloromethyl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B3045627.png)
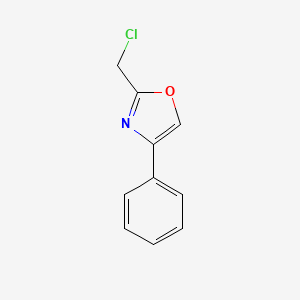
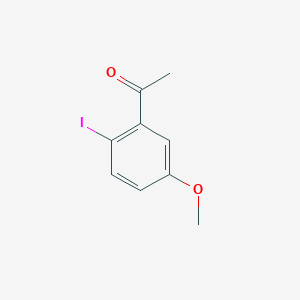
dimethyl-](/img/structure/B3045630.png)
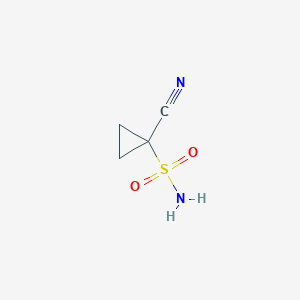
![2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]-](/img/structure/B3045634.png)
